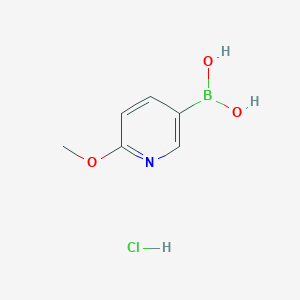

(6-Methoxypyridin-3-yl)boronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" is a boronic acid derivative that is part of a broader class of compounds known for their utility in various chemical reactions, including the Suzuki cross-coupling. These compounds are of interest due to their potential applications in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties .

Synthesis Analysis

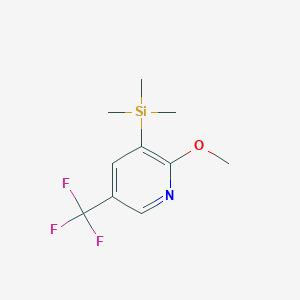

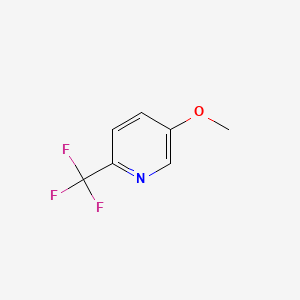

The synthesis of halopyridinylboronic acids and esters, which are closely related to "(6-Methoxypyridin-3-yl)boronic acid hydrochloride," involves a regioselective halogen-metal exchange reaction. This reaction is typically carried out using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines. The process yields a single regioisomeric boronic acid or ester product, indicating a high level of control over the synthesis pathway .

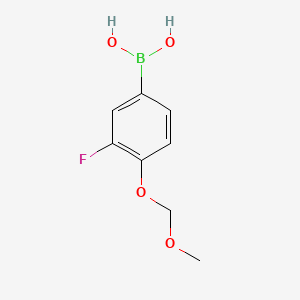

Molecular Structure Analysis

While the specific molecular structure analysis of "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" is not detailed in the provided papers, the general structure of boronic acids includes a boron atom connected to two hydroxyl groups and an organic moiety. In the case of pyridinylboronic acids, the organic moiety is a pyridine ring, which can be functionalized at various positions to alter the compound's reactivity and binding properties .

Chemical Reactions Analysis

Pyridinylboronic acids and esters are known to participate in Pd-catalyzed coupling reactions, such as the Suzuki cross-coupling. This reaction is a powerful tool for creating carbon-carbon bonds between various aryl or vinyl halides and boronic acids. The ability to undergo such reactions makes these compounds valuable for constructing diverse libraries of pyridines, which are common structures in many pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their boron-containing functional group. Boronic acids are typically stable and crystalline, making them suitable for isolation and use in various chemical reactions. Their solubility can vary depending on the substituents attached to the pyridine ring and the boron atom. For example, the introduction of a methoxy group can affect the solubility and reactivity of the compound . Additionally, the presence of the boronic acid moiety allows for the potential complexation with diols, as seen in the study of carbohydrate-binding boronic acids, which could be relevant for the binding properties of "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" .

Scientific Research Applications

Scientific Research Applications of (6-Methoxypyridin-3-yl)boronic Acid Hydrochloride

1. Biomedical Research and Drug Development

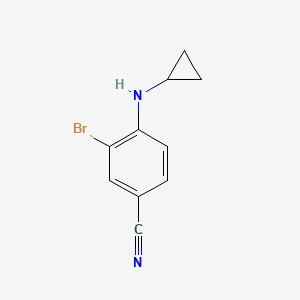

(6-Methoxypyridin-3-yl)boronic acid hydrochloride has shown potential in biomedical research and drug development. For instance, a compound identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, crucial for the prevention and treatment of osteoporosis, was synthesized using this chemical. The compound demonstrated an excellent in vitro profile and significant efficacy in vivo models of bone turnover, indicating its potential for clinical development (Hutchinson et al., 2003).

2. Sensor Design and Fluorescence Studies

This boronic acid derivative has been used in sensor design due to its fluorescent properties. Studies on fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid in different solvents reveal information useful for sensor design, showing a positive deviation in Stern–Volmer plots and indicating a static quenching mechanism (Melavanki, 2018). Additionally, its role in the synthesis of new PET radioligands like MK-1064 for imaging orexin-2 receptor further exemplifies its significance in scientific research (Gao et al., 2016).

3. Crystallography and Material Science

The compound has applications in material science, particularly in understanding the formation of multiple layer hydrates for complex pharmaceutical compounds. Studies involving particle-based simulation techniques have provided insights into hydrate formation of compound A, a derivative of this boronic acid, as a function of humidity, contributing to the pharmaceutical industry (Zhao et al., 2009).

4. Photophysical Studies and Solvent Interactions

Research on photophysical properties like fluorescence quenching and dipole moment of 2-methoxypyridin-3-yl-3-boronic acid has provided valuable insights. The studies in alcohol environments have shown interesting phenomena like negative Stern-Volmer deviation and appreciable red shifts in emission spectra with rising solvent polarity, indicating its potential in understanding solute-solvent interactions and charge transfer mechanisms (Melavanki et al., 2018).

5. Catalysis and Chemical Synthesis

This boronic acid derivative plays a role in catalysis and chemical synthesis. It has been utilized for electrophilic activation of unprotected maltols in water, showcasing its efficiency and the potential in pharmaceutical industry for the synthesis of complex molecules like 3,4-Hydroxypyridinone (HOPO) derivatives (Ke et al., 2022).

Mechanism of Action

Target of Action

The primary target of (6-Methoxypyridin-3-yl)boronic acid hydrochloride is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The successful completion of this reaction leads to the formation of new organic compounds, affecting downstream synthetic pathways in organic chemistry .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good stability and reactivity, which are crucial for its role in the suzuki-miyaura cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic synthesis, enabling the creation of a wide array of complex organic compounds .

Action Environment

The action of (6-Methoxypyridin-3-yl)boronic acid hydrochloride is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant to various functional groups . The compound itself is typically stored at low temperatures (2-8°C) to maintain its stability .

properties

IUPAC Name |

(6-methoxypyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRXOFWLDRHAFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624588 |

Source

|

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370864-57-6 |

Source

|

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)